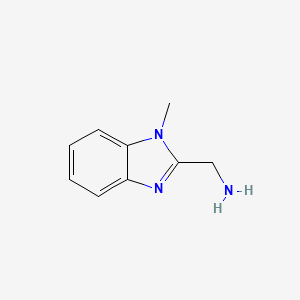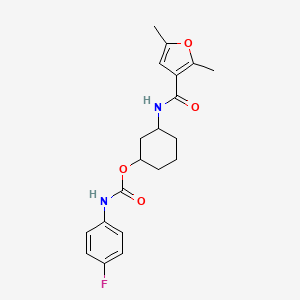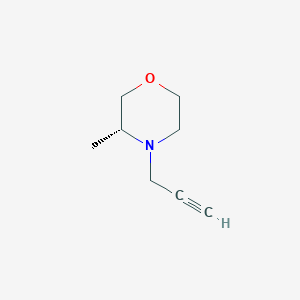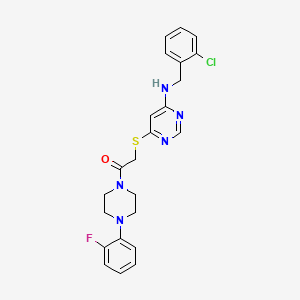![molecular formula C17H16ClN3O B2919441 N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide CAS No. 1384702-81-1](/img/structure/B2919441.png)
N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide, commonly known as CEP-33779, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in regulating cell growth, survival, and differentiation.
Mecanismo De Acción
CEP-33779 acts as a selective inhibitor of the N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway by binding to the ATP-binding site of N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to exert anti-tumor and anti-inflammatory effects in preclinical studies. It has been demonstrated to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEP-33779 is its selectivity for the N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway, which minimizes off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of CEP-33779 is its relatively low potency compared to other N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide inhibitors, which may limit its efficacy in certain disease models.
Direcciones Futuras
There are several future directions for the development and application of CEP-33779. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide inhibitors based on the structure of CEP-33779. Finally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CEP-33779 in various diseases.
Métodos De Síntesis
The synthesis of CEP-33779 involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl cyanoacetate to form 3-chlorophenyl-2-cyanoacetamide. This intermediate is then reacted with 3-ethylbenzenamine to form the final product, N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide/STAT3 pathway is known to be dysregulated in many of these diseases, and CEP-33779 has been shown to inhibit this pathway and exert anti-tumor and anti-inflammatory effects in preclinical studies.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(N-cyano-3-ethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-2-13-5-3-8-16(9-13)21(12-19)11-17(22)20-15-7-4-6-14(18)10-15/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBUHYSIXMZBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


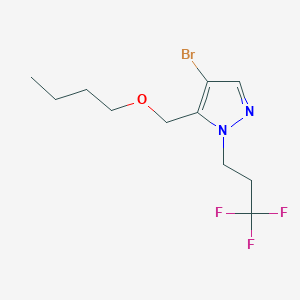

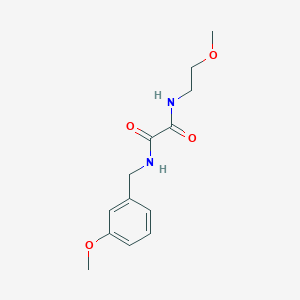
![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)
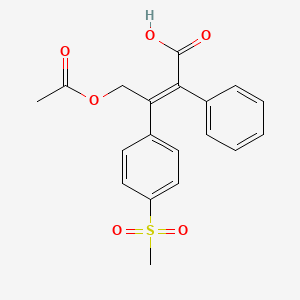
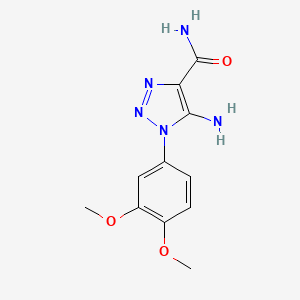
![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)
![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)
